5-(Benzyloxy)-2,4-dichloroaniline
Overview
Description
5-(Benzyloxy)-2,4-dichloroaniline is an organic compound characterized by the presence of a benzyloxy group attached to a dichloroaniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-2,4-dichloroaniline typically involves the reaction of 2,4-dichloroaniline with benzyl alcohol under specific conditions. One common method is the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts, such as palladium on carbon, can also enhance the reaction efficiency and reduce the reaction time.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-2,4-dichloroaniline undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Nitro group reduction results in the formation of aniline derivatives.
Substitution: Substitution of chlorine atoms can produce various substituted aniline derivatives.
Scientific Research Applications
5-(Benzyloxy)-2,4-dichloroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-2,4-dichloroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The dichloroaniline core may also contribute to the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 5-(Benzyloxy)-2,4-dichlorophenol
- 5-(Benzyloxy)-2,4-dichlorobenzaldehyde
- 5-(Benzyloxy)-2,4-dichlorobenzoic acid
Uniqueness
5-(Benzyloxy)-2,4-dichloroaniline is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both benzyloxy and dichloroaniline moieties allows for a wide range of chemical modifications and applications, making it a versatile compound in various research and industrial contexts.
Properties
IUPAC Name |
2,4-dichloro-5-phenylmethoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO/c14-10-6-11(15)13(7-12(10)16)17-8-9-4-2-1-3-5-9/h1-7H,8,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOCSSKTOYFHRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2)N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377269 | |
Record name | 5-(benzyloxy)-2,4-dichloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338960-25-1 | |
Record name | 2,4-Dichloro-5-(phenylmethoxy)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338960-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(benzyloxy)-2,4-dichloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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